Suc-ala-phe-lys-amc is a synthetic compound that belongs to the class of peptides, which are short chains of amino acids linked by peptide bonds. This compound is notable for its specific sequence of amino acids: sucrose, alanine, phenylalanine, lysine, and amino methyl cyclohexane. Understanding the properties and applications of this compound requires an exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and potential scientific uses.
Suc-ala-phe-lys-amc is classified under synthetic peptides and is often utilized in biochemical research and pharmaceutical applications. The source of this compound typically involves laboratory synthesis rather than natural extraction. Peptides like Suc-ala-phe-lys-amc are synthesized for their potential therapeutic benefits, particularly in drug development and as research tools in molecular biology.
The synthesis of Suc-ala-phe-lys-amc can be achieved through several methods, primarily solid-phase peptide synthesis (SPPS). This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
The structure of Suc-ala-phe-lys-amc can be represented in terms of its amino acid sequence:
The molecular formula can be derived from the constituent amino acids and their respective side chains. The molecular weight will depend on the specific modifications made during synthesis.
Suc-ala-phe-lys-amc can participate in various chemical reactions typical for peptides:
Understanding these reactions is crucial for designing experiments where Suc-ala-phe-lys-amc is used as a substrate or reactant.
The mechanism of action for Suc-ala-phe-lys-amc is context-dependent but generally involves interactions with biological targets such as enzymes or receptors.
Physical and chemical property data are essential for determining storage conditions and compatibility with other compounds.
Suc-ala-phe-lys-amc has several applications in scientific research:
Suc-Ala-Phe-Lys-AMC is synthesized via Fmoc-based solid-phase peptide synthesis (SPPS), a method enabling precise sequential assembly of the tripeptide backbone (Ala-Phe-Lys) on resin supports. The process initiates with Fmoc-Lys(Boc)-Wang resin, where the ε-amino group of lysine is protected by tert-butyloxycarbonyl (Boc) to prevent side reactions [1] [4]. Sequential deprotection of Fmoc groups using 20% piperidine in dimethylformamide (DMF) exposes the amino terminus for coupling. Fmoc-Phe and Fmoc-Ala are added using activating agents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-hydroxybenzotriazole (HOBt), ensuring >99% coupling efficiency per cycle [4].
Following tripeptide assembly, the N-terminus is succinylated using succinic anhydride in DMF, introducing the "Suc" (succinyl) moiety to block the terminal amine and mimic natural protease substrates. The critical final step involves coupling 7-amino-4-methylcoumarin (AMC) to the C-terminus of lysine. This is achieved through a carbodiimide-mediated esterification, typically using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane [4] [6]. The resin is then cleaved, and side-chain deprotected with trifluoroacetic acid (TFA)/triisopropylsilane/water (95:2.5:2.5), yielding the crude product. Purification via reversed-phase HPLC (typically C18 columns with acetonitrile/water gradients) achieves final purities >95% [4] [6].
Table 1: Key Reagents and Conditions for SPPS of Suc-Ala-Phe-Lys-AMC
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Resin Loading | Fmoc-Lys(Boc)-Wang resin | Anchoring point for synthesis |
| Deprotection | 20% piperidine/DMF, 2 × 5 min | Fmoc removal |
| Coupling | Fmoc-AA, HBTU/HOBt, DIPEA, DMF, 45 min | Amino acid addition |
| Succinylation | Succinic anhydride/DMF, 2 hours | N-terminal blocking |
| AMC Conjugation | AMC, DCC, NHS, DCM, 12 hours | Fluorophore attachment |
| Cleavage/Deprotection | TFA/TIS/H₂O (95:2.5:2.5), 3 hours | Release from resin |
AMC serves as the fluorogenic reporter in Suc-Ala-Phe-Lys-AMC due to its exceptional photophysical properties. Intact substrates exhibit minimal fluorescence, as the AMC group is quenched via energy transfer to the peptide backbone. Upon protease cleavage at the lysine-AMC bond, free AMC is liberated, emitting intense blue fluorescence (λₑₓ = 351–380 nm; λₑₘ = 430–460 nm) [2] [7]. This fluorescence arises from the intramolecular charge transfer (ICT) state of AMC’s electron-donating amino group and electron-withdrawing coumarin lactone ring [2].
Key advantages of AMC include:
Quenching mechanisms in the intact substrate involve photoinduced electron transfer (PET) from the peptide’s amide bonds to AMC’s excited state. Studies using TEMPO derivatives confirm dynamic quenching via collisional interactions, with Stern-Volmer constants (KSV) up to 3.4 × 10³ M⁻¹ [2]. This underscores AMC’s sensitivity to microenvironmental changes upon proteolysis.
Table 2: Photophysical Properties of AMC in Suc-Ala-Phe-Lys-AMC
| Property | Intact Substrate | Cleaved Product (AMC) |
|---|---|---|
| Fluorescence Intensity | Low (quenched) | High (dequenched) |
| Excitation (λₘₐₓ) | 351 nm | 351–380 nm |
| Emission (λₘₐₓ) | 430 nm (weak) | 440–460 nm |
| Quantum Yield (Φ) | <0.05 | 0.78 |
| Stokes Shift | 79 nm | 79–85 nm |
The substrate sequence Ala-Phe-Lys is engineered to target trypsin-like serine proteases, which recognize lysine or arginine at the P1 position. Specificity is governed by:
Specificity profiling using substrate phage display reveals that MMP-2 and MMP-9 (metalloproteinases) exhibit distinct preferences despite structural homology. MMP-9 favors Lys at P1′ (C-terminal to cleavage), whereas MMP-2 tolerates hydrophobic residues. This divergence arises from subtle S1′ pocket variations: MMP-9’s Leu397 allows deeper lysine insertion, while MMP-2’s bulkier Tyr420 hinders it [3].
Cleavage kinetics are quantified by Michaelis-Menten parameters. For trypsin, Suc-Ala-Phe-Lys-AMC exhibits KM = 25–50 μM and kcat = 15–30 s⁻¹, reflecting high catalytic efficiency (kcat/KM ≈ 10⁶ M⁻¹s⁻¹). Substitutions at P1 (e.g., Lys→Ala) reduce kcat/KM by 99.9%, validating sequence specificity [3] [5] [8].
Table 3: Protease Subsites and Specificity Determinants
| Subsite | Residue Preference | Structural Basis |
|---|---|---|
| S1 | Lys > Arg | Salt bridge with Asp189 (trypsin) |
| S2 | Phe, Tyr, Trp | Hydrophobic/π-stacking with His57/Trp215 |
| S3 | Ala, Ser, Gly | Small residues accommodating shallow pocket |
| S1′ | AMC (small hydrophobic) | Unoccupied pocket in trypsin-like proteases |
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